1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Overview
Description
This compound is a complex organic molecule with a molecular weight of 660.84 . It contains a pyrimidine-2,4-dione group attached to a tetrahydrofuran ring, which is further substituted with bis(4-methoxyphenyl)-phenylmethoxy groups .
Molecular Structure Analysis
The molecule has a complex structure with multiple functional groups. It includes a pyrimidine-2,4-dione group, a tetrahydrofuran ring, and bis(4-methoxyphenyl)-phenylmethoxy groups . The presence of these groups can significantly influence the molecule’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 660.84 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Research involving modified nucleosides such as thymidine and uridine derivatives has led to the development of novel bifunctional chelators and their rhenium tricarbonyl complexes, which are characterized by spectroscopic techniques including NMR, HRMS, and X-ray crystallography. These complexes exhibit a facial geometry of the carbonyl ligands and have potential applications in medicinal chemistry and imaging studies (Wei, Babich, Eckelman, & Zubieta, 2005).
Medicinal Chemistry and Viral Studies
In medicinal chemistry, the synthesis and evaluation of pyrimidine L-2′-deoxyribonucleosides have been explored. These derivatives show structural significance through NMR and quantum chemical calculations, although their antiviral activity against vaccinia and cowpox viruses was not significant (Amer, Senior, & Fan, 2012).
Optical and Nonlinear Optical Applications
Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their potential in optical and nonlinear optical (NLO) applications. These compounds exhibit photoluminescence and significant NLO properties, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).
Antimicrobial Activity
Studies on organophosphorus compounds have led to the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, which demonstrated good inhibitory effects against various microorganisms, indicating their potential in antimicrobial applications (Younes, Mohamed, & Albayati, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAMWKLYJHJIFE-YULOIDQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427733 | |
Record name | STK368466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174221-86-4 | |
Record name | STK368466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.